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Compound of Interest |

Compound Name:

amine
CAS No.: 1250898-11-3
Cat. No.: B1468170

\

2-(2-Chlorophenyl)pyrimidin-4-

L  Get Quote

Part 1: Compound Identity & Strategic Context[1]

Chemical Identity

This guide focuses on 2-(2-Chlorophenyl)pyrimidin-4-amine, a critical intermediate in the

development of kinase inhibitors and other bioactive heterocycles.[1] Unlike its commercially

ubiquitous isomers (e.g., 4-phenylpyrimidin-2-amine), this specific regioisomer often requires

custom synthesis for structure-activity relationship (SAR) studies.[1]

Property

Detail

Systematic Name

2-(2-Chlorophenyl)pyrimidin-4-amine

Molecular Formula

C10HsCINs3

Molecular Weight

205.64 g/mol

Core Scaffold

2-Aryl-4-aminopyrimidine

Key Precursor CAS

7461-50-9 (2-Chloropyrimidin-4-amine)

Coupling Partner CAS

3900-89-8 (2-Chlorophenylboronic acid)

Solubility

Soluble in DMSO, DMF, MeOH; Low solubility in

water
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Strategic Utility in Drug Discovery

The 2-aryl-4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, serving
as a hinge-binding motif in ATP-competitive kinase inhibitors.[1] The 2-chlorophenyl substitution
at the C2 position introduces steric bulk and lipophilicity, often exploiting the "gatekeeper"
region of kinase pockets or inducing atropisomerism that can enhance selectivity.[1]

Part 2: Synthetic Protocol (Custom Synthesis)

Since 2-(2-Chlorophenyl)pyrimidin-4-amine is not a standard catalog item, a robust synthetic
route is required.[1] The most reliable method is a Suzuki-Miyaura cross-coupling reaction.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the C2-aryl bond.[1] The preferred forward synthesis
involves coupling an electron-deficient 2-chloropyrimidine with an electron-rich arylboronic acid.

[1]

Reaction Scheme (DOT Diagram):

2-Chloropyrimidin-4-amine
(CAS 7461-50-9) — Suzuki Coupling
Pd(PPh3)4 / Na2CO3 (C-C Bond Formation) N 2-(2-Chlorophenyl)pyrimidin-4-amine
DME/H20, 90°C (Target)

2-Chlorophenylboronic Acid
(CAS 3900-89-8)

Click to download full resolution via product page

Figure 1: Retrosynthetic pathway utilizing Suzuki-Miyaura cross-coupling.[1]

Experimental Protocol
Objective: Synthesize 1.0 g of 2-(2-Chlorophenyl)pyrimidin-4-amine.

Reagents:

e Precursor A: 2-Chloropyrimidin-4-amine (1.0 eq, 4.86 mmol, 0.63 g) [CAS 7461-50-9][1]
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Precursor B: 2-Chlorophenylboronic acid (1.2 eq, 5.83 mmol, 0.91 g) [CAS 3900-89-8][1]

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%, 0.24 mmol, 0.28 g)

Base: Sodium Carbonate (NazCOs) (2.0 eq, 9.72 mmol, 1.03 g)

Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 v/v, 20 mL)

Step-by-Step Methodology:

Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and cycle with Argon (3x) to
remove moisture and oxygen.

e Reagent Addition: Charge the flask with Precursor A, Precursor B, and Pd(PPhs)s under a
positive stream of Argon.

e Solvent Degassing: In a separate vial, sparge the DME/Water mixture with Argon for 15
minutes. Add the degassed solvent to the reaction flask via syringe.

o Reaction: Heat the mixture to 90°C for 12—-16 hours. Monitor reaction progress via TLC
(Mobile Phase: 5% MeOH in DCM) or LCMS.

o Checkpoint: Look for the disappearance of the starting chloropyrimidine (m/z 130) and
appearance of the product (m/z ~206).

o Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with Water (2
x 30 mL) followed by Brine (30 mL).

 Purification: Dry the organic layer over anhydrous Na2SOa, filter, and concentrate in vacuo.
Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-10%
MeOH in DCM).

Yield Expectation: 65—-75% (approx. 0.65 g — 0.75 g).

Part 3: Analytical Validation & Quality Control[1]

Trustworthiness in chemical synthesis relies on rigorous characterization. The following data
points serve as self-validating criteria for the synthesized product.
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Expected Analytical Data

Method Expected Signal /| Result

Interpretation

1H NMR (400 MHz, DMSO-ds) & 8.2 (d, 1H, Pyrimidine H6)

Characteristic doublet for

pyrimidine ring.[1]

o Upfield doublet due to amine
0 6.4 (d, 1H, Pyrimidine H5) o
shielding.

0 7.0 (br s, 2H, -NH2) Exchangeable amine protons.

Multiplet for the 2-chlorophenyl
0 7.3-7.6 (m, 4H, Ar-H)

ring.[1]
Observe 3:1 ratio for Cl isotope
LCMS (ESI+) [M+H]*+ = 206.05 / 208.05
pattern.
] ] Typical for aminopyrimidines.
Appearance Off-white to pale yellow solid

[1]

Purification Decision Tree

Use the following logic flow to determine the appropriate purification strategy based on crude

purity.
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Crude Reaction Mixture

TLC Analysis
(5% MeOH/DCM)
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Impurity Profile?
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Figure 2: Decision matrix for purification based on crude impurity profile.[1]

Part 4: Safety & Handling (SDS Summary)

While specific SDS data for the final product may be sparse, handling should be based on the
properties of the aminopyrimidine class and its precursors.

» Hazard Classification: Irritant (Skin/Eye/Respiratory).

« Signal Word: Warning.
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e Precautionary Statements:
o P280: Wear protective gloves/protective clothing/eye protection.[2][3]
o P261: Avoid breathing dust/fume/gas/mist/vapors.

o Storage: Store at 2—8°C under inert atmosphere (Argon/Nitrogen). The amine group is
susceptible to oxidation over long periods.

References

» National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 84432, 2-Chloropyrimidin-4-amine. Retrieved from [Link]

e Miyaura, N., & Suzuki, A. (1995).Palladium-Catalyzed Cross-Coupling Reactions of
Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

e ChemSrc (2025).2-(2-Chlorophenyl)pyrimidin-4-amine Suppliers and Data. Retrieved from
[Link](Note: Direct CAS indexing for this specific isomer is limited; synthesis is
recommended).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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